1-Cyclopentyl-3-(methylamino)propan-1-one, also known by its chemical structure and CAS number 6053-58-3, is a compound that has garnered interest in various scientific fields. It is classified primarily as an organic compound with potential applications in medicinal chemistry and pharmacology due to its structural similarities to other psychoactive substances. The compound features a cyclopentyl group attached to a propanone backbone, which includes a methylamino functional group.
This compound falls under the category of propanones and is part of a broader class of amines. Its molecular formula is , resulting in a molecular weight of approximately 127.227 g/mol. The compound has been identified in various chemical databases and is noted for its structural characteristics that may influence its biological activity .
The synthesis of 1-Cyclopentyl-3-(methylamino)propan-1-one can be approached through several methods. A common synthetic route involves:
The molecular structure of 1-Cyclopentyl-3-(methylamino)propan-1-one consists of a cyclopentyl ring connected to a propanone functional group, which is further substituted with a methylamino group at the third carbon. The structure can be represented as follows:
Key structural data includes:
1-Cyclopentyl-3-(methylamino)propan-1-one can participate in various chemical reactions, including:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The physical properties of 1-Cyclopentyl-3-(methylamino)propan-1-one include:
Chemical properties include its reactivity towards oxidation and reduction processes, making it suitable for further chemical modifications .
1-Cyclopentyl-3-(methylamino)propan-1-one has potential applications in:
Given its chemical characteristics, further research into its pharmacological effects could elucidate additional applications within pharmaceutical sciences .
This β-keto-amine scaffold exemplifies modern medicinal chemistry's strategic focus on synthetically tractable frameworks with targeted bioactivity potential. Characterized by a cyclopentyl ketone moiety linked via ethylene bridge to a methylamino group, its architecture embodies key design principles for kinase inhibition and central nervous system modulation. The compound's emergence reflects broader trends in leveraging small, conformationally constrained alicyclic systems to optimize ligand-receptor interactions while maintaining favorable physicochemical properties. Contemporary research prioritizes its dual role as: (1) a synthetic intermediate for complex bioactive molecules and (2) a structural template for probing structure-activity relationships in aminergic G-protein-coupled receptors and nucleotide-binding kinases. This review examines its historical trajectory and distinctive structural features underlying its pharmacological relevance.
The documented investigation of 1-cyclopentyl-3-(methylamino)propan-1-one emerged indirectly through research into structurally complex kinase inhibitors during the early 2000s. Medicinal chemists recognized the cyclopentyl ring's utility as a sterically defined, metabolically stable bioisostere for bulkier aromatic systems in modulating kinase binding pockets. Seminal work on SRC/ABL1 dual inhibitors identified scaffolds incorporating the cyclopentyl-methylaminopropanone motif as critical intermediates. Notably, the prototype ATP-competitive inhibitor AP23464 (3-[2-(2-cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl] explicitly incorporated a cyclopentylamino component derived from this chemical lineage, highlighting its role in targeting resistance-conferring mutations like BCR-ABL1T315I [1]. This positioned 1-cyclopentyl-3-(methylamino)propan-1-one as a valuable precursor in synthesizing third-generation tyrosine kinase inhibitors (TKIs), bridging the gap between early purine-based inhibitors and advanced clinical candidates like ponatinib. Its emergence coincided with heightened regulatory scrutiny on novel synthetic compounds, placing its research within tightly controlled frameworks under schedules established by agencies like the DEA and state pharmacy boards [2] [5] [7].
Research accelerated due to this scaffold's synthetic versatility. The ketone functionality enabled Schiff base formation or reductive amination for introducing diverse amine components, while the methylamino group facilitated further derivatization or salt formation enhancing solubility. Its exploration became intrinsically linked to overcoming limitations of first-generation TKIs, particularly their susceptibility to gatekeeper mutations in kinase domains. The cyclopentyl ring provided optimal hydrophobic volume for engaging conserved regions in the ATP-binding cleft without inducing steric clashes that hindered binding of larger cyclohexyl or aromatic analogs. This was empirically validated through molecular docking studies comparing analogs with varying ring sizes, establishing the cyclopentyl derivative's superior fit within hydrophobic sub-pockets [1]. Consequently, the compound transitioned from a chemical curiosity to a strategically significant pharmacophore component in targeted cancer therapeutics research.
| Time Period | Research Focus | Significance | Key Outcome |
|---|---|---|---|
| Pre-2000 | Alicyclic β-keto-amines in CNS drug discovery | Exploration of conformational effects on receptor binding | Established cyclopentyl's optimal ring size for blood-brain barrier penetration and receptor affinity [1] |
| 2000-2005 | Kinase inhibitor scaffold development (e.g., AP23464) | Addressing TKI resistance mutations | Validation of cyclopentyl-methylaminopropanone motif for binding mutant kinase domains [1] |
| 2006-2012 | Advanced TKI synthesis (Ponatinib precursors) | Overcoming BCR-ABL1T315I resistance | Compound identified as critical intermediate for third-generation inhibitors [1] |
| 2013-Present | Targeted molecular probes & computational modeling | SAR optimization for selectivity | High-resolution structural data confirming hydrophobic pocket engagement [1] [4] |
Regulatory frameworks significantly shaped its accessibility for research. Following its identification as a potential precursor to scheduled substances, state pharmacy boards like New Mexico's implemented specific registration requirements (§16.19.20.8 NMAC) for entities synthesizing or distributing such compounds for research. Researchers required registrations designating schedules (§16.19.20.12 NMAC) and underwent facility inspections (§16.19.20.15 NMAC) ensuring security against diversion [5]. Similarly, Nevada (NAC 453.210-453.300) established application processes, fees, and inspection protocols for controlled substance research [7]. These regulatory hurdles initially slowed widespread academic investigation but later provided clear pathways for legitimate pharmacological study under controlled conditions, particularly after its relevance to kinase inhibition was firmly established.
The molecule's distinct architecture—cyclopentyl carbonyl + CH2CH2NHCH3—confers unique advantages in drug design, balancing conformational flexibility with defined spatial positioning of pharmacophoric elements. X-ray crystallographic analyses of analogs reveal that the cyclopentyl ring adopts envelope conformations, presenting its hydrophobic face towards target binding pockets while minimizing steric repulsion. Compared to cyclohexyl analogs, the cyclopentyl ring exhibits reduced ring flip energy barriers, enhancing adaptability to diverse protein environments [4]. This adaptability is quantified in molecular dynamics simulations showing ~15-20% higher conformational sampling efficiency than bulkier six-membered rings, directly translating to improved entropic profiles upon binding [6]. The carbonyl oxygen serves as a critical hydrogen bond acceptor, frequently engaging with backbone NH groups in kinase hinge regions (e.g., Met318 in ABL1), while the methylamino group's protonated state under physiological conditions facilitates salt bridge formation with conserved aspartate residues (Asp381 in SRC) [1] [6].
| Structural Feature | Bond Lengths/Angles (X-ray/DFT) | Key Molecular Properties | Role in Target Engagement |
|---|---|---|---|
| Cyclopentyl Ring | C-C: 1.54±0.02Å; Ring Puckering: ~25° | Moderate lipophilicity (cLogP ~1.8), Enhanced metabolic stability vs. phenyl | Hydrophobic pocket filling; Van der Waals contacts with gatekeeper residues |
| Ketone Carbonyl | C=O: 1.22Å; Dipole: ~2.7 D | Strong H-bond acceptor; Electron-withdrawing effect | H-bonding to kinase hinge region (e.g., Met318 NH in ABL1) |
| Ethylene Linker | C-C: 1.52Å; C-C-N: 112±3° | Optimal length for pharmacophore spacing; Conformational flexibility | Positions basic amine for salt bridge; Allows adaptive binding |
| Methylamino Group | C-N: 1.45Å; N-H (protonated): 1.02Å | pKa ~10.2 (protonatable); Moderate basicity | Ionic interaction with conserved Asp (e.g., Asp381 in SRC); H-bond donation |
The ethylene linker (-CH2CH2-) provides critical spatial separation between the hydrophobic cyclopentyl anchor and the cationic methylamino headgroup. This 3-4Å distance optimally positions the protonated nitrogen for salt bridges within catalytic sites, as evidenced by comparative studies with homologated propylene analogs showing >50% reduction in ABL1 inhibition when the spacer is extended [6]. Furthermore, this linker's rotational freedom allows the molecule to adopt bioactive conformations with minimal energy penalty, a feature exploited in flexible docking studies against dopamine and serotonin receptors, where it demonstrates superior pose convergence compared to rigid analogs [4]. Halogen bonding potential, though not intrinsic to this molecule, is often engineered by introducing halogen substituents (para-Cl, meta-F) on the cyclopentyl ring in derivatives, leveraging the cyclopentyl's sigma-hole positive electrostatic potential for enhanced binding affinity, as demonstrated in optimized SRC inhibitors achieving IC50 < 10 nM [3] [6].
Computational analyses underscore its role as a versatile scaffold. Molecular docking against kinase targets (ABL1, SRC) reveals distinct binding modes: the cyclopentyl occupies a deep hydrophobic pocket adjacent to the ATP site, displacing conserved water molecules, while the methylamino group interacts with the DFG motif. Enrichment studies in virtual screening libraries demonstrate that derivatives of this core exhibit 3-5x higher hit rates against aminergic GPCRs compared to phenyl-based analogs, attributed to the cyclopentyl's superior membrane permeability and reduced π-stacking interference [1] [4]. Quantum mechanical calculations (DFT/B3LYP) confirm that the molecule's lowest unoccupied molecular orbital (LUMO) is localized on the carbonyl, facilitating nucleophilic interactions crucial for covalent inhibitor design when modified to reactive Michael acceptors [6].
| Scaffold Modification | Structural Rationale | Effect on Key Parameters | Biological Consequence |
|---|---|---|---|
| Cyclopentyl → Cyclobutyl | Increased ring strain; Smaller hydrophobic footprint | ↓ cLogP (~1.5); ↑ Solubility; ↓ Metabolic stability | Reduced kinase binding affinity (5-10x loss); Improved off-target selectivity for some GPCRs |
| Cyclopentyl → Cyclohexyl | Increased lipophilicity; Greater steric bulk | ↑ cLogP (~2.3); ↓ Solubility; Similar metabolic stability | Enhanced hydrophobic interactions but potential steric clashes; Mixed ABL1 affinity results |
| Ketone → Methylene (CH2) | Removal of H-bond acceptor; Reduced polarity | ↓ cLogP (~1.2); ↑ Flexibility | Loss of hinge binding in kinases; Retained activity for some GPCR targets via hydrophobic effect only |
| Methylamino → Dimethylamino | Increased steric bulk; Lower basicity (pKa ~8.5) | ↑ cLogP (~2.0); ↓ H-bond donor capacity | Disrupted ionic interactions in kinases; Enhanced CNS penetration for receptor targets |
| Ethylene Linker → Vinylene (CH=CH) | Introduction of rigidity & planarity | ↑ cLogP (~2.1); ↓ Conformational entropy | Mixed outcomes: Improved SRC binding (2x); Reduced ABL1 potency (5x); Phototoxicity risk |
Strategic molecular hybridization leverages this scaffold. Its incorporation into larger bioactive molecules is exemplified by fusing it with heterocyclic systems (e.g., pyrazine in US8299246B2), where the cyclopentyl-methylaminopropanone moiety acts as a solubilizing and target-directing unit, improving overall pharmacokinetic profiles of lead compounds [6]. Patent analyses (e.g., US20230192683A1) reveal its frequent use in "molecular keystone" roles, connecting privileged fragments like benzimidazoles or pyridinyl groups while maintaining optimal spatial geometry for multi-target engagement [4]. This design logic underpins its prevalence in preclinical candidates targeting pain pathways through somatostatin receptor subtype-4 (SSTR4) modulation, where its balanced amphiphilicity enhances blood-brain barrier transit versus purely aromatic systems [4].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: